![molecular formula C17H17N3O B3004059 N-(3,4-dimethylphenyl)-2-methylimidazo[1,2-a]pyridine-3-carboxamide CAS No. 331638-06-3](/img/structure/B3004059.png)

N-(3,4-dimethylphenyl)-2-methylimidazo[1,2-a]pyridine-3-carboxamide

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

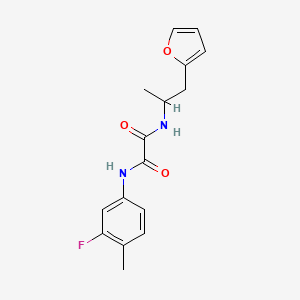

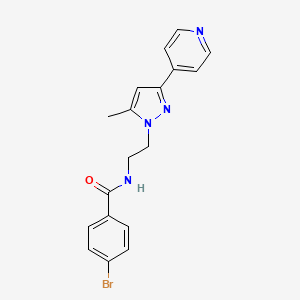

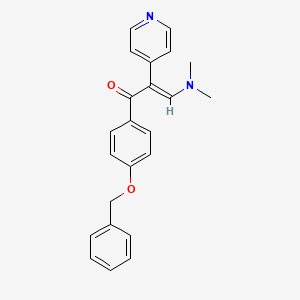

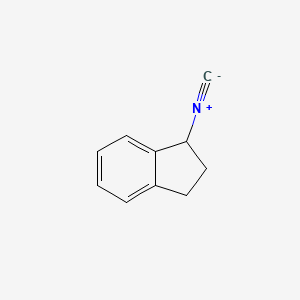

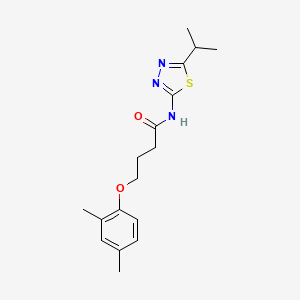

The compound "N-(3,4-dimethylphenyl)-2-methylimidazo[1,2-a]pyridine-3-carboxamide" is a derivative of imidazo[1,2-a]pyridine carboxamides, a class of compounds that have been explored for various biological activities, including antituberculosis properties. Research has shown that certain imidazo[1,2-a]pyridine carboxamides exhibit excellent in vitro activity against drug-susceptible and multidrug-resistant Mycobacterium tuberculosis strains . These compounds are of interest due to their potential therapeutic applications and the need for new antitubercular agents.

Synthesis Analysis

The synthesis of imidazo[1,2-a]pyridine carboxamides typically involves the design and synthesis of novel compounds with specific substituents that may confer desirable biological properties. For example, a series of imidazo[1,2-a]pyridine carboxamides bearing an N-(2-phenoxyethyl) moiety was synthesized and showed promising antitubercular activity . While the specific synthesis of "this compound" is not detailed in the provided papers, similar synthetic approaches could be applied, involving the condensation of appropriate precursors, cyclization, and functional group transformations.

Molecular Structure Analysis

The molecular structure of imidazo[1,2-a]pyridine carboxamides is characterized by the presence of an imidazo[1,2-a]pyridine core, which is a bicyclic structure composed of fused imidazole and pyridine rings. The substitution pattern on the rings, such as the presence of methyl groups and the nature of the amide substituent, can significantly influence the compound's biological activity and physicochemical properties. Crystal structure determination, as performed for a related compound , can provide insights into the molecular conformation, intermolecular interactions, and potential binding modes with biological targets.

Chemical Reactions Analysis

Imidazo[1,2-a]pyridine carboxamides can undergo various chemical reactions, depending on the functional groups present in the molecule. For instance, the amide group can participate in amidation reactions to form new derivatives . The reactivity of the imidazo[1,2-a]pyridine core can also be exploited to synthesize polycyclic structures, as demonstrated by the cyclodesulfurization of thioureas to form aminoimidazo[1,5-a]pyridine derivatives . These reactions are valuable for the generation of diverse compound libraries for biological screening.

Physical and Chemical Properties Analysis

The physical and chemical properties of imidazo[1,2-a]pyridine carboxamides, such as solubility, thermal stability, and dielectric constants, are influenced by the nature of the substituents and the overall molecular structure. Polyimides derived from related pyridine-containing monomers exhibit good solubility in polar solvents, high thermal stability, and favorable mechanical properties . These properties are crucial for the development of materials with potential applications in electronics and other industries. For pharmacological applications, properties such as oral bioavailability, safety, and pharmacokinetics are critical. Some imidazo[1,2-a]pyridine carboxamides have demonstrated acceptable safety profiles and encouraging pharmacokinetics, making them promising candidates for drug development .

科学的研究の応用

Antituberculosis Activity

- Imidazo[1,2-a]pyridine-3-carboxamides, closely related to the requested compound, have been identified for their potential in treating tuberculosis, including multi-drug and extensive drug-resistant strains. Their selective potency and promising pharmacokinetics make them significant in anti-TB research (Moraski et al., 2011).

- Another study synthesized a series of imidazo[1,2-a]pyridine carboxamides showing excellent in vitro activity against various Mycobacterium tuberculosis strains, highlighting their potential as new antitubercular agents (Wu et al., 2016).

DNA Binding and Recognition

- Designed peptides, including ones based on imidazo[1,2-a]pyridine, demonstrated specific binding to DNA sequences. These findings are relevant in the context of gene expression control and potentially in therapeutic applications (Wade, Mrksich, & Dervan, 1992).

- Another study explored polyamides containing N-methyl imidazole, related to imidazo[1,2-a]pyridines, for their ability to target DNA sequences, thereby controlling gene expression. This research is significant in understanding gene regulation and potential therapeutic interventions (Chavda et al., 2010).

Anticancer and Cytotoxic Properties

- Carboxamide derivatives of pyridine, a core structure in imidazo[1,2-a]pyridines, have been evaluated for cytotoxic activity, demonstrating significant potential in cancer therapy (Mansour et al., 2020).

- Synthesized carboxamide derivatives of benzo[b][1,6]naphthyridines, related to the compound , exhibited potent cytotoxic properties against several cancer cell lines, indicating their potential application in cancer treatment (Deady et al., 2003).

Drug Discovery and Development

- The structure-activity relationship studies of imidazo[1,2-a]pyridine derivatives can guide the development of new drugs, particularly as non-peptide bradykinin B2 receptor antagonists (Abe et al., 1998).

- Research on the synthesis of novel pyridine derivatives, including triazolopyridine, highlights the importance of these compounds in the discovery and development of new therapeutic agents (Flefel et al., 2018).

作用機序

Target of Action

Similar compounds have been found to inhibitCDK2 , a cyclin-dependent kinase . CDK2 plays a crucial role in cell cycle regulation, and its inhibition can lead to cell cycle arrest, making it an appealing target for cancer treatment .

Mode of Action

Based on the action of similar compounds, it can be inferred that it may interact with its target, potentially inhibiting its function and leading to changes in cellular processes such as cell cycle progression .

Biochemical Pathways

Given its potential role as a cdk2 inhibitor, it may affect pathways related to cell cycle regulation .

Result of Action

If it acts as a cdk2 inhibitor, it could potentially lead to cell cycle arrest, affecting the proliferation of cells .

将来の方向性

特性

IUPAC Name |

N-(3,4-dimethylphenyl)-2-methylimidazo[1,2-a]pyridine-3-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H17N3O/c1-11-7-8-14(10-12(11)2)19-17(21)16-13(3)18-15-6-4-5-9-20(15)16/h4-10H,1-3H3,(H,19,21) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YFIUPJAXWIQKBU-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=C(C=C1)NC(=O)C2=C(N=C3N2C=CC=C3)C)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H17N3O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

279.34 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![1-[1-(Methoxymethyl)cyclopent-3-en-1-yl]ethanone](/img/structure/B3003977.png)

![2-{2-[(5-cyclopropyl-4-phenyl-4H-1,2,4-triazol-3-yl)sulfanyl]propanamido}-4H,5H,6H-cyclopenta[b]thiophene-3-carboxamide](/img/structure/B3003978.png)

![N-Methyl-N-[2-[methyl(1,2,3,4-tetrahydronaphthalen-1-yl)amino]-2-oxoethyl]prop-2-enamide](/img/structure/B3003979.png)

![2-({[3-(Methoxycarbonyl)furan-2-yl]methyl}sulfanyl)benzoic acid](/img/structure/B3003980.png)

![N-(5-ethyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)cyclohexanecarboxamide](/img/structure/B3003981.png)

![N-(6-(1H-pyrazol-1-yl)pyrimidin-4-yl)benzo[c][1,2,5]thiadiazole-5-carboxamide](/img/structure/B3003985.png)

![1-[2-(2-Phenylethyl)morpholin-4-yl]prop-2-en-1-one](/img/structure/B3003992.png)

![N-(2-chlorophenyl)-2-cyclopropyl-6,7-dihydropyrazolo[1,5-a]pyrazine-5(4H)-carboxamide](/img/structure/B3003996.png)